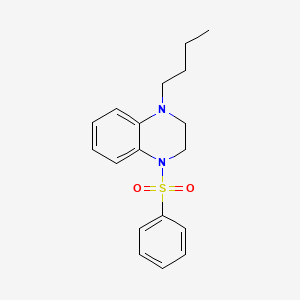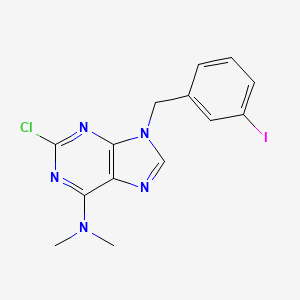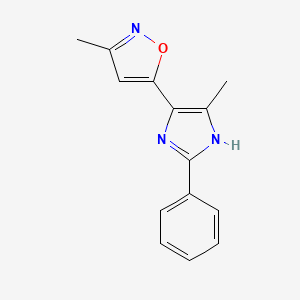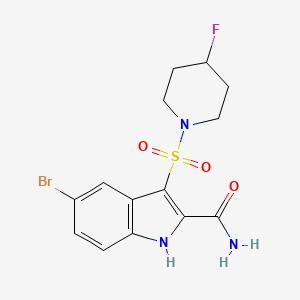
5-Bromo-3-(4-fluoropiperidine-1-sulfonyl)-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-(4-fluoropiperidine-1-sulfonyl)-1H-indole-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(4-fluoropiperidine-1-sulfonyl)-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Sulfonylation: The sulfonyl group is introduced by reacting the brominated indole with a sulfonyl chloride derivative, such as 4-fluoropiperidine-1-sulfonyl chloride, in the presence of a base like triethylamine.
Carboxamidation: Finally, the carboxamide group is introduced by reacting the sulfonylated indole with an appropriate amine or amide under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-3-(4-fluoropiperidine-1-sulfonyl)-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl and carboxamide groups.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, bases like sodium hydride or potassium carbonate, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution: Substituted indole derivatives.
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Reduced forms of the sulfonyl or carboxamide groups.
Hydrolysis: Carboxylic acids and amines.
Applications De Recherche Scientifique
5-Bromo-3-(4-fluoropiperidine-1-sulfonyl)-1H-indole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used to study the biological activity of indole derivatives and their interactions with biological targets.
Chemical Biology: The compound can serve as a probe to investigate cellular pathways and mechanisms.
Material Science: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The exact mechanism of action of 5-Bromo-3-(4-fluoropiperidine-1-sulfonyl)-1H-indole-2-carboxamide depends on its specific application. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The sulfonyl and carboxamide groups can form hydrogen bonds and other interactions with target molecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-3-(4-methylpiperidine-1-sulfonyl)-1H-indole-2-carboxamide: Similar structure but with a methyl group instead of a fluorine atom.
5-Chloro-3-(4-fluoropiperidine-1-sulfonyl)-1H-indole-2-carboxamide: Similar structure but with a chlorine atom instead of a bromine atom.
5-Bromo-3-(4-fluoropiperidine-1-sulfonyl)-1H-indole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
Uniqueness
5-Bromo-3-(4-fluoropiperidine-1-sulfonyl)-1H-indole-2-carboxamide is unique due to the presence of both a bromine atom and a fluorinated piperidine ring, which can impart distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity, selectivity, and potential for interaction with biological targets.
Propriétés
Numéro CAS |
918495-00-8 |
|---|---|
Formule moléculaire |
C14H15BrFN3O3S |
Poids moléculaire |
404.26 g/mol |
Nom IUPAC |
5-bromo-3-(4-fluoropiperidin-1-yl)sulfonyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C14H15BrFN3O3S/c15-8-1-2-11-10(7-8)13(12(18-11)14(17)20)23(21,22)19-5-3-9(16)4-6-19/h1-2,7,9,18H,3-6H2,(H2,17,20) |
Clé InChI |
WMKDRAFOOQYGOK-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1F)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Br)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,6-Diphenyl[1,2]oxazolo[4,5-c]pyridin-4-amine](/img/structure/B12917212.png)
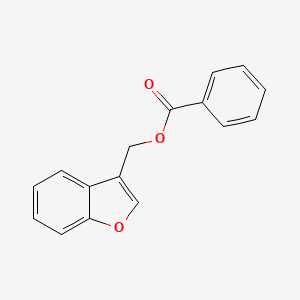
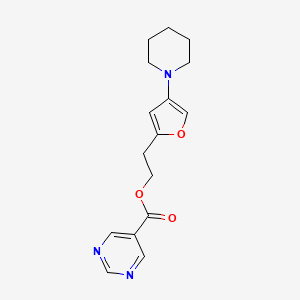

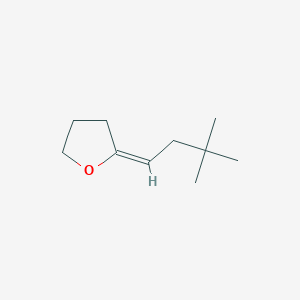

![2-Amino-6-[(2-aminoethyl)sulfanyl]-4-(furan-2-yl)pyridine-3,5-dicarbonitrile](/img/structure/B12917248.png)

![2-(Propylsulfanyl)-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-4(1H)-thione](/img/structure/B12917277.png)
